Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C14H19NO6. It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a phenyl group. This compound is known for its applications in biochemical research and has been studied for its various chemical properties and reactions .
Scientific Research Applications
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Phenyl N-Acetyl-alpha-D-glucosaminide, is a versatile compound with significant biomedical applications . This article will delve into the various aspects of its mechanism of action.
Target of Action
It is known to play a crucial role in the synthesis of various drugs and therapies aimed at treating diseases such as bacterial infections, inflammation, and cancer .
Mode of Action
It is known to be a crucial component in the synthesis of various drugs and therapies , suggesting that it may interact with its targets to induce therapeutic effects.
Biochemical Pathways
Its role in the synthesis of drugs for bacterial infections, inflammation, and cancer suggests that it may influence pathways related to these conditions .
Result of Action
Its use in the synthesis of drugs for bacterial infections, inflammation, and cancer indicates that it may have significant therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a glycosidic bond between the glucose derivative and the phenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-alpha-D-glucopyranose: Similar in structure but lacks the phenyl group.
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: Contains a nitrophenyl group instead of a phenyl group.
Uniqueness
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the acetamido and phenyl groups, which confer specific chemical properties and biological activities. This combination allows for unique interactions with enzymes and other biomolecules, making it valuable in research and industrial applications .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDLWWYFIZERS-KSTCHIGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906118 | |
Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-04-5 | |
Record name | Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10139-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside help identify Sanfilippo B carriers?
A1: This compound serves as a substrate for the enzyme α-N-acetylglucosaminidase. In simpler terms, the enzyme acts like a pair of scissors, and the compound is like a string it can cut. Researchers can measure how effectively the enzyme in a blood sample breaks down this specific substrate [, ]. Individuals with Sanfilippo B have lower levels of active α-N-acetylglucosaminidase. This means their blood samples will show reduced ability to break down this compound, allowing for identification of carriers [, ].
Q2: Why is measuring serum alpha-N-acetylglucosaminidase activity important in the context of Sanfilippo B?
A2: Sanfilippo B is caused by mutations in the gene that provides instructions for making α-N-acetylglucosaminidase [, ]. Measuring the activity of this specific enzyme in the blood provides a direct way to assess its functionality. Lower enzyme activity suggests a potential deficiency, which is the hallmark of Sanfilippo B. This makes the enzyme activity test a valuable tool for identifying both individuals with the disease and those who carry a mutated copy of the gene.
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